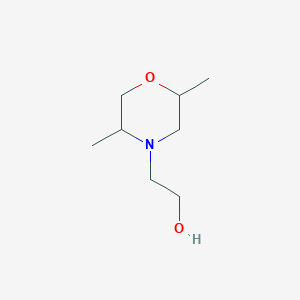![molecular formula C15H13NO7S B12335902 Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is a complex organic compound with the molecular formula C15H13NO7S and a molecular weight of 351.33 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with ethoxy, nitro, and phenylsulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves multiple steps, typically starting with the nitration of benzaldehyde to introduce the nitro group. This is followed by the ethoxylation and sulfonylation reactions to attach the ethoxy and phenylsulfonyl groups, respectively . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- can be compared with similar compounds such as:
Benzaldehyde, 3-ethoxy-2-[(phenylsulfonyl)oxy]-: Lacks the nitro group, which may result in different reactivity and applications.
Benzaldehyde, 3-ethoxy-6-nitro-2-[(methylsulfonyl)oxy]-: Substitution of the phenylsulfonyl group with a methylsulfonyl group can alter the compound’s properties and uses.
The uniqueness of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO7S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(6-ethoxy-2-formyl-3-nitrophenyl) benzenesulfonate |
InChI |
InChI=1S/C15H13NO7S/c1-2-22-14-9-8-13(16(18)19)12(10-17)15(14)23-24(20,21)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
OKOAETIGGGOLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


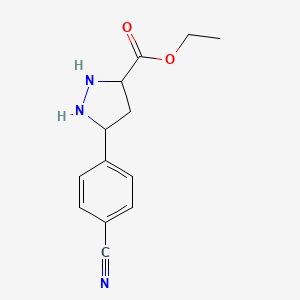
![9H-Carbazole, 9,9'-(2,2'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3,6-dimethyl-](/img/structure/B12335828.png)
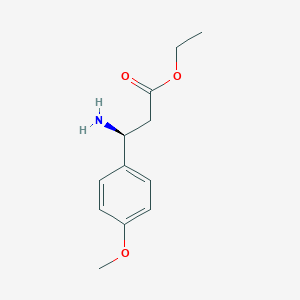
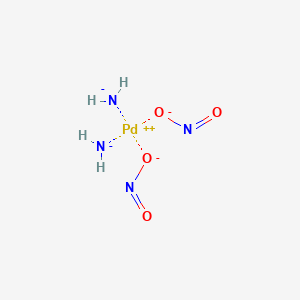
![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)
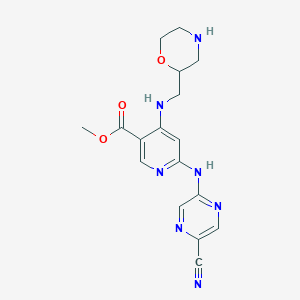
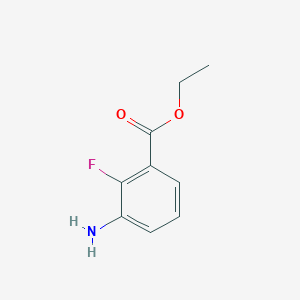
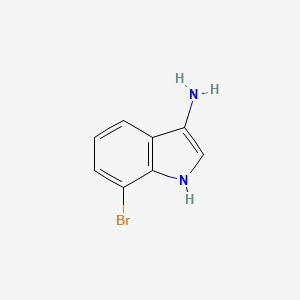
![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)
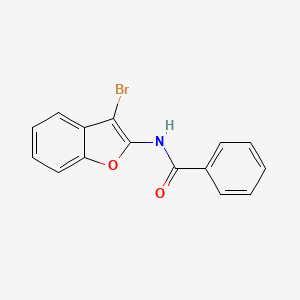
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
